molecular formula C17H21N3O B7162281 N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide

Cat. No.: B7162281
M. Wt: 283.37 g/mol
InChI Key: SWOYFXCGPDVXCV-UHFFFAOYSA-N
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Description

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide is a synthetic organic compound that belongs to the class of pyrimidine derivatives Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Properties

IUPAC Name

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O/c1-5-13-7-8-15(9-14(13)6-2)20-17(21)16-10-18-12(4)19-11(16)3/h7-10H,5-6H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWOYFXCGPDVXCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C=C(C=C1)NC(=O)C2=CN=C(N=C2C)C)CC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide typically involves the reaction of 3,4-diethylphenylamine with 2,4-dimethylpyrimidine-5-carboxylic acid. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to convert carbonyl groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Halogenation using bromine (Br2) in the presence of a Lewis acid catalyst like iron(III) bromide (FeBr3).

Major Products Formed

    Oxidation: Formation of N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxylic acid.

    Reduction: Formation of N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-methanol.

    Substitution: Formation of halogenated derivatives such as N-(3,4-diethyl-2-bromophenyl)-2,4-dimethylpyrimidine-5-carboxamide.

Scientific Research Applications

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, or anticancer properties.

    Medicine: Explored for its potential use as a pharmaceutical intermediate or active pharmaceutical ingredient (API) in drug development.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s structure allows it to form hydrogen bonds, hydrophobic interactions, and π-π stacking with target molecules, influencing their function and activity.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-dimethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide
  • N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-methanol
  • N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxylic acid

Uniqueness

N-(3,4-diethylphenyl)-2,4-dimethylpyrimidine-5-carboxamide is unique due to the presence of both diethylphenyl and dimethylpyrimidine moieties, which confer distinct chemical and physical properties. These structural features enhance its potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

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